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molecular formula C11H14ClN3O B8413868 1-(2-Chloroethyl)-3-(4-cyclopropylpyridin-3-yl)urea

1-(2-Chloroethyl)-3-(4-cyclopropylpyridin-3-yl)urea

Cat. No. B8413868
M. Wt: 239.70 g/mol
InChI Key: PWMTXKGNIBZDLG-UHFFFAOYSA-N
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Patent
US09339501B2

Procedure details

1-(2-Chloroethyl)-3-(4-cyclopropylpyridin-3-yl)urea (I-1c: 200 mg, 0.836 mmol) in dry THF was added drop wise to a stirred mixture of NaH (40.16 mg, 1.67 mmol) in dry THF (5 mL) at 0° C. over a period of 10 minutes. The resulting mixture was stirred at room temperature for 2 hours. The reaction was monitored by TLC (10% methanol in CHCl3). The reaction mixture was quenched with methanol and concentrated to afford the crude product. Purification by column chromatography on silica gel (2% methanol in CHCl3) afforded 140 mg of the product (94% yield).
Quantity
200 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
40.16 mg
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
94%

Identifiers

REACTION_CXSMILES
Cl[CH2:2][CH2:3][NH:4][C:5]([NH:7][C:8]1[CH:9]=[N:10][CH:11]=[CH:12][C:13]=1[CH:14]1[CH2:16][CH2:15]1)=[O:6].[H-].[Na+].CO>C1COCC1.C(Cl)(Cl)Cl>[CH:14]1([C:13]2[CH:12]=[CH:11][N:10]=[CH:9][C:8]=2[N:7]2[CH2:2][CH2:3][NH:4][C:5]2=[O:6])[CH2:16][CH2:15]1 |f:1.2|

Inputs

Step One
Name
Quantity
200 mg
Type
reactant
Smiles
ClCCNC(=O)NC=1C=NC=CC1C1CC1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
40.16 mg
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
5 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred at room temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was quenched with methanol
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to afford the crude product
CUSTOM
Type
CUSTOM
Details
Purification by column chromatography on silica gel (2% methanol in CHCl3)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C1(CC1)C1=C(C=NC=C1)N1C(NCC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 140 mg
YIELD: PERCENTYIELD 94%
YIELD: CALCULATEDPERCENTYIELD 82.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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